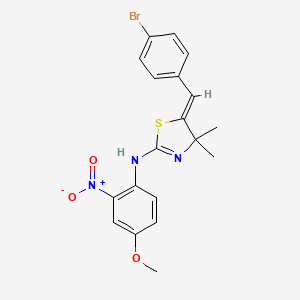
Antibacterial agent 122
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 122 is a sulfur-containing compound known for its potent activity against mycobacteria, particularly Mycobacterium tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 122 typically involves the reaction of thiourea derivatives with various organic substrates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions: Antibacterial agent 122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Antibacterial agent 122 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sulfur-containing organic reactions and mechanisms.
Biology: The compound is employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Due to its activity against Mycobacterium tuberculosis, it is explored as a potential therapeutic agent for tuberculosis treatment.
Industry: The compound is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection.
作用机制
The mechanism of action of antibacterial agent 122 involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as enoyl-acyl carrier protein reductase, which is essential for the biosynthesis of fatty acids in the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
相似化合物的比较
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis but differs in its chemical structure and spectrum of activity.
Cephalosporin: Another class of antibiotics that inhibit cell wall synthesis but have a broader spectrum of activity compared to antibacterial agent 122.
Sulfonamides: These compounds inhibit folic acid synthesis in bacteria, a different mechanism compared to this compound.
Uniqueness: this compound is unique due to its sulfur-containing structure and specific activity against mycobacteria. Its low cytotoxicity makes it a promising candidate for further development as an antibacterial agent, particularly for treating tuberculosis .
属性
分子式 |
C15H14N2O3S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-(benzylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14N2O3S/c18-13-8-11(6-7-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21) |
InChI 键 |
QFKSALQTLYBGJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


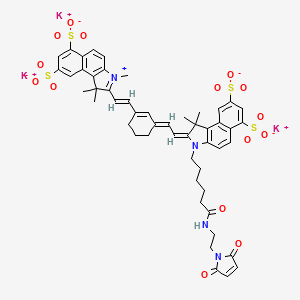
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


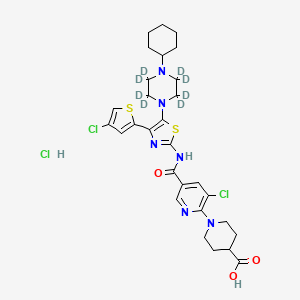
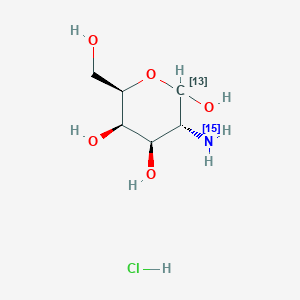
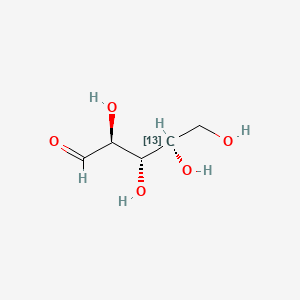
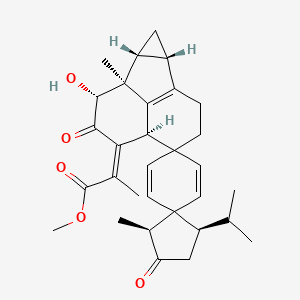
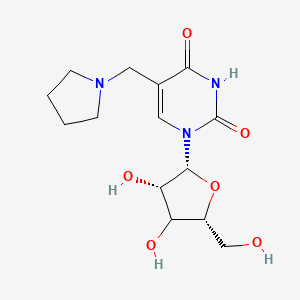

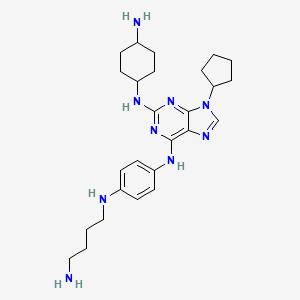
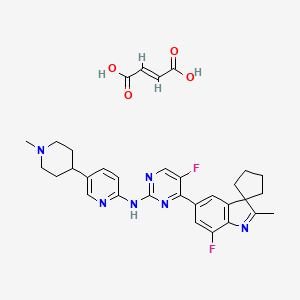
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
